benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride
Description
Properties
IUPAC Name |
benzyl N-(2-piperidin-4-ylcyclopropyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(20-11-12-4-2-1-3-5-12)18-15-10-14(15)13-6-8-17-9-7-13;/h1-5,13-15,17H,6-11H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQGHOEVYEPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC2NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride typically involves the reaction of benzyl chloroformate with N-[2-(piperidin-4-yl)cyclopropyl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride has the molecular formula and a molecular weight of approximately 284.78 g/mol. The compound features a piperidine ring and a cyclopropyl group, contributing to its unique pharmacological profile .
Neurological Disorders
Research indicates that compounds similar to this compound may act as antagonists at muscarinic receptors, particularly muscarinic receptor subtype 4 (M4). This receptor is implicated in various neurological disorders, including Alzheimer's disease and Lewy Body dementia. Antagonism of M4 receptors may alleviate cognitive deficits associated with these conditions .
Pain Management
The compound has been investigated for its potential role in modulating pain pathways. It may influence fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, thereby enhancing analgesic effects. This mechanism suggests that it could be beneficial in treating chronic pain conditions .
Anxiety Disorders
Given its pharmacological properties, this compound may also have applications in the treatment of anxiety disorders. The modulation of neurotransmitter systems through receptor interactions could provide therapeutic benefits for individuals suffering from anxiety-related conditions .
Case Study 1: Muscarinic Receptor Antagonism
A study published in a patent document outlines the synthesis and evaluation of derivatives similar to this compound as M4 antagonists. These compounds demonstrated significant efficacy in preclinical models of cognitive impairment, suggesting their potential utility in treating neurodegenerative diseases .
Case Study 2: FAAH Modulation
Another research effort focused on the modulation of FAAH by this compound derivatives. The results indicated that these compounds could effectively reduce pain responses in animal models, supporting their development as analgesics for chronic pain management .
Research Data Table
| Application Area | Mechanism of Action | Preclinical Findings |
|---|---|---|
| Neurological Disorders | M4 receptor antagonism | Improved cognitive function in models |
| Pain Management | FAAH modulation | Significant reduction in pain responses |
| Anxiety Disorders | Neurotransmitter modulation | Potential anxiolytic effects observed |
Mechanism of Action
The mechanism of action of benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
- N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride
- Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate acetate
Uniqueness
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and development .
Biological Activity
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent. This article explores its biological activity, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a piperidine ring linked to a cyclopropyl group and a benzyl carbamate moiety, which is significant for its interaction with various biological targets. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may act as antagonists or partial agonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are critically involved in neurotransmission and have been implicated in various neurological disorders.
Key Findings:
- The compound exhibits binding affinity at nAChRs, which is essential for modulating neurotransmitter release and neuronal excitability .
- Variations in structural components, such as the cyclopropane moiety, significantly influence the binding affinity and selectivity for these receptors .
Antiviral Properties
Recent studies have explored the antiviral potential of piperidine derivatives against various viruses, including coronaviruses. For instance, certain piperidine analogs have shown modest inhibitory effects on the main protease (Mpro) of SARS-CoV-2, suggesting that this compound could be further investigated for similar activities .
Chemokine Receptor Antagonism
Compounds within this structural class have been identified as potent antagonists for CC chemokine receptor-3 (CCR3). This receptor plays a role in inflammatory responses, and antagonism could provide therapeutic benefits in conditions like asthma and allergic reactions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the carbamate group can enhance biological activity. Key observations include:
- N-benzyl moiety : Essential for maintaining selectivity and potency against targeted receptors.
- Cyclopropyl group : Enhances lipophilicity and may improve membrane permeability, facilitating better bioavailability .
| Modification | Effect on Activity |
|---|---|
| N-benzyl substitution | Increases receptor binding affinity |
| Cyclopropane presence | Improves pharmacokinetic properties |
| Alteration of terminal groups | Affects selectivity towards nAChRs |
Case Studies
- Neuropharmacological Studies : In vitro assays demonstrated that this compound exhibited significant modulation of neurotransmitter release in neuronal cultures, indicating potential use in treating neurodegenerative diseases .
- Antiviral Screening : A study assessing various piperidine derivatives found that some exhibited low micromolar activity against influenza viruses, suggesting that similar compounds might be effective against other viral targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions, followed by carbamate protection using benzyl chloroformate. Piperidine moieties are introduced via reductive amination or nucleophilic substitution. Key steps include:
- Cyclopropanation of allylic amines under palladium catalysis (e.g., using iodomethane and zinc dust) .
- Carbamate formation under Schotten–Baumann conditions (pH 9–10, 0–5°C) to minimize hydrolysis .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity of this compound?
- Techniques :
- NMR (¹H/¹³C): Confirms cyclopropane ring protons (δ 0.8–1.2 ppm) and piperidine N–H signals (δ 1.5–2.5 ppm) .
- HPLC-MS : Quantifies purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) and detects [M+H]⁺ ions (calculated m/z: ~337.3) .
- XRD : Resolves stereochemistry of the cyclopropane-piperidine junction, critical for bioactivity studies .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Strategies :
- Use polar aprotic solvents (DMSO or DMF) for stock solutions, followed by dilution in PBS (pH 7.4) .
- Salt formation (e.g., trifluoroacetate) or co-solvents (β-cyclodextrin) enhances aqueous solubility up to 10 mM .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s biological targets?
- Approaches :
- Molecular docking : Screen against GPCRs (e.g., serotonin receptors) due to piperidine’s affinity for CNS targets. Use AutoDock Vina with optimized force fields .
- QSAR modeling : Correlate cyclopropane ring strain with inhibitory potency (e.g., IC₅₀ values for enzyme targets) .
Q. How can conflicting pharmacological data (e.g., variable IC₅₀ values) be resolved?
- Root Causes :
- Batch-dependent purity variations (e.g., residual solvents affecting assay results) .
- Stereochemical inconsistencies (undetected enantiomers during synthesis) .
- Solutions :
- Standardize purification via preparative HPLC (C18, gradient elution) .
- Perform chiral resolution using cellulose-based columns .
Q. What are the optimal conditions for scaling up the synthesis without compromising stereochemical integrity?
- Critical Parameters :
- Temperature control : Maintain ≤25°C during cyclopropanation to prevent racemization .
- Catalyst selection : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective synthesis .
- Scale-up Challenges :
- Exothermic reactions require jacketed reactors for heat dissipation .
Q. How does the cyclopropane ring influence metabolic stability in preclinical models?
- Findings :
- Cyclopropane reduces oxidative metabolism in liver microsomes (t₁/₂ increased by 2.5× vs. non-cyclopropane analogs) .
- Methodology : Incubate with CYP450 isoforms (3A4, 2D6) and quantify metabolites via LC-MS/MS .
Q. What strategies validate the compound’s stability under long-term storage?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
